N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O3S/c1-28(26,27)24-8-5-12(6-9-24)16(25)21-7-4-15-22-13(11-2-3-11)10-14(23-15)17(18,19)20/h10-12H,2-9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPCXZMATHAQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its promising biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring with trifluoromethyl and cyclopropyl substitutions, which enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C23H25F3N4O2
- Molecular Weight : 432.47 g/mol
- Key Functional Groups :
- Trifluoromethyl group (enhances metabolic stability)
- Cyclopropyl moiety (contributes to unique pharmacological properties)
- Methylsulfonyl group (potentially influences solubility and biological activity)
The presence of these groups allows the compound to interact selectively with various biological targets, potentially influencing pathways related to inflammation, cancer, or infectious diseases.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. The trifluoromethyl substitution is known to enhance metabolic stability and bioavailability, making it an attractive candidate for further pharmaceutical development.
Key Findings from Studies:
-
Enzyme Interactions :
- The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
- In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes at low micromolar concentrations.
-
Receptor Affinity :
- The compound interacts with various receptors, including those linked to inflammatory responses.
- Its structural features allow for selective binding, enhancing its potential as a therapeutic agent.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study 1 : Investigated the compound's effect on tumor cell lines, demonstrating a reduction in cell viability at concentrations as low as 10 µM. The study suggested that the mechanism of action involves apoptosis induction through caspase activation.
- Study 2 : Focused on the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide | Dimethoxyphenyl group | Anti-inflammatory | Enhanced solubility |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
The distinct pharmacological profile of this compound compared to other compounds stems from its unique trifluoromethyl substitution and cyclopropane structure.
Comparison with Similar Compounds
Pyrimidine Derivatives
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Shares a pyrimidine core and methylsulfonamide group but differs in substituents (fluorophenyl, hydroxymethyl, isopropyl). The absence of trifluoromethyl and cyclopropyl groups in this compound may reduce metabolic stability compared to the target molecule. Crystal structure data indicates solid-state packing influenced by hydrogen bonding .
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (): Features a fluorophenyl and isopropyl-substituted pyrimidine with a sulfonamide group.
Piperidine-Containing Analogues
- N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): Shares a pyrimidine core and piperidine-carboxamide structure. However, the cyclohexylmethyl group and 2-methyl substitution on pyrimidine contrast with the target’s cyclopropyl and ethyl-sulfonyl modifications. Molecular weight (384.4 g/mol) and lipophilicity are likely higher in this analogue due to the cyclohexyl group .
Heterocyclic Carboxamides
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Contains a furopyridine core instead of pyrimidine but shares cyclopropyl and trifluoromethyl motifs. The trifluoroethylamino group may enhance target affinity, as seen in kinase inhibitors. The absence of a sulfonyl group could reduce solubility compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
